
Estriol triacetate
Übersicht
Beschreibung
Estriol triacetate is an estrogen medication and an estrogen ester, specifically the triacetate ester of estriol. It is known for being significantly more physiologically active than estriol itself . Despite its potential, this compound was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estriol triacetate can be synthesized from estriol and acetic anhydride. The reaction typically involves the use of pyridine as a catalyst and is carried out at ambient temperature for 24 hours .
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions are less common for this compound due to its stable ester groups.
Substitution: The acetyl groups in this compound can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.
Reduction: Reducing agents such as lithium aluminum hydride might be employed, although this is less common.
Substitution: Acids or bases can catalyze substitution reactions, leading to the formation of various derivatives.
Major Products:
Oxidation: Potential products include oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, although these are less common.
Substitution: Various acetylated derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Estrioltriacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard für die Entwicklung und Validierung analytischer Methoden verwendet.
Biologie: Für seine östrogene Aktivität und mögliche biologische Wirkungen untersucht.
Medizin: Für seine möglichen therapeutischen Anwendungen untersucht, obwohl es nie vermarktet wurde.
Industrie: Wird bei der Entwicklung analytischer Methoden und bei Anwendungen zur Qualitätskontrolle eingesetzt.
5. Wirkmechanismus
Estrioltriacetat entfaltet seine Wirkung durch die Interaktion mit Östrogenrezeptoren in Zielzellen. Nach der Bindung an seinen Rezeptor gelangt der Komplex in den Zellkern und reguliert die Genexpression, was zur Bildung von Boten-RNA führt. Diese mRNA interagiert mit Ribosomen, um spezifische Proteine zu produzieren, die die Wirkungen von Estrioltriacetat auf die Zielzelle ausdrücken .
Ähnliche Verbindungen:
Estriol: Die Stammverbindung von Estrioltriacetat, bekannt für seine schwächere östrogene Aktivität.
Estradiol: Ein weiteres Östrogen mit einer höheren Potenz im Vergleich zu Estriol.
Östron: Ein weniger potentes Östrogen im Vergleich zu Estradiol, aber stärker als Estriol.
Einzigartigkeit von Estrioltriacetat: Estrioltriacetat ist einzigartig aufgrund seiner deutlich höheren physiologischen Aktivität im Vergleich zu Estriol . Seine Triacetat-Esterform erhöht seine Stabilität und mögliche Wirksamkeit, was es trotz der Nicht-Vermarktung zu einer interessanten Verbindung für die Forschung macht.
Wirkmechanismus
Estriol triacetate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to its receptor, the complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the effects of this compound on the target cell .
Vergleich Mit ähnlichen Verbindungen
Estriol: The parent compound of estriol triacetate, known for its weaker estrogenic activity.
Estradiol: Another estrogen with higher potency compared to estriol.
Estrone: A less potent estrogen compared to estradiol but more potent than estriol.
Uniqueness of this compound: this compound is unique due to its significantly higher physiological activity compared to estriol . Its triacetate ester form enhances its stability and potential efficacy, making it a compound of interest in research despite not being marketed.
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13(25)28-17-6-8-18-16(11-17)5-7-20-19(18)9-10-24(4)21(20)12-22(29-14(2)26)23(24)30-15(3)27/h6,8,11,19-23H,5,7,9-10,12H2,1-4H3/t19-,20-,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPDNPWKHTWCC-YYTJJFCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945537 | |
| Record name | Estriol 3,16,17-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2284-32-4 | |
| Record name | Estriol, triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 3,16,17-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRIOL TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14M23K44M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


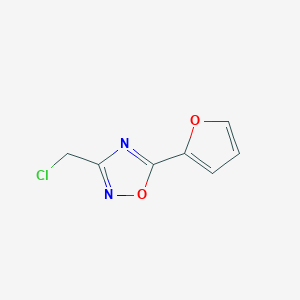
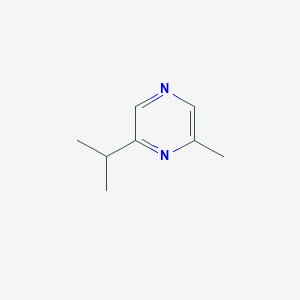



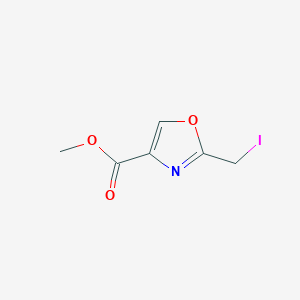
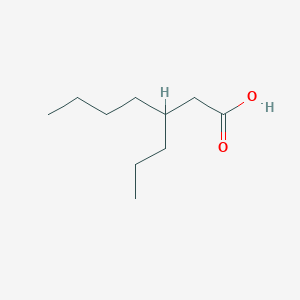
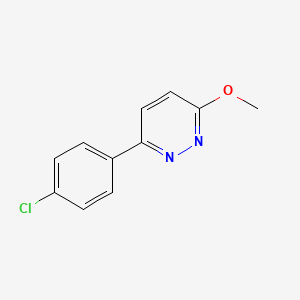
![5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1627457.png)

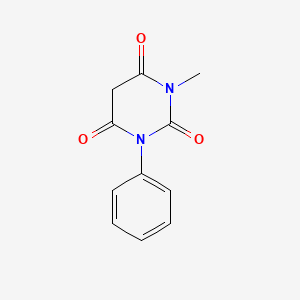

![Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1627461.png)

